Enzyme Catalytic Efficiency: Laminarihexaose Defines the Km Plateau for Candida albicans Exo-β-1,3-Glucanase
Against the C. albicans exo-β-1,3-glucanase (Exg), laminarihexaose exhibits a kcat of 106 s⁻¹, a Km of 2.7 mM, and a catalytic efficiency (kcat/Km) of 35.3 s⁻¹·mM⁻¹, positioning it directly at the plateau observed for DP5–DP7 substrates [1]. The shorter laminaribiose (DP2) shows a markedly higher Km of 23.0 mM and a 10‑fold lower kcat/Km (3.5 s⁻¹·mM⁻¹), while laminaritriose (DP3) achieves the highest turnover (kcat = 183 s⁻¹) but with a Km of 12.7 mM, reflecting incomplete active-site occupancy. The hexasaccharide thus represents the minimum chain length at which the Km stabilises (2.6–2.7 mM for DP5, DP6, DP7), indicating full engagement of the enzyme's five‑subsite binding cleft [1].
| Evidence Dimension | Enzyme kinetics: kcat (s⁻¹), Km (mM), kcat/Km (s⁻¹·mM⁻¹) |
|---|---|
| Target Compound Data | kcat = 106 s⁻¹; Km = 2.7 mM; kcat/Km = 35.3 s⁻¹·mM⁻¹ |
| Comparator Or Baseline | Laminaripentaose (DP5): kcat = 95, Km = 2.6, kcat/Km = 36.5; Laminariheptaose (DP7): kcat = 122, Km = 2.4, kcat/Km = 50.8; Laminaritriose (DP3): kcat = 183, Km = 12.7, kcat/Km = 14.4; Laminaribiose (DP2): kcat = 80, Km = 23.0, kcat/Km = 3.5 |
| Quantified Difference | Km of laminarihexaose (2.7 mM) is 8.5‑fold lower than laminaribiose (23.0 mM) and 4.7‑fold lower than laminaritriose (12.7 mM), but equivalent to DP5 and DP7; kcat/Km is ~10‑fold higher than DP2 and ~2.5‑fold higher than DP3, yet ~30% lower than DP7 |
| Conditions | Purified recombinant Exg; 37 °C; pH 6.0; substrate range 0.5–50 mM; kinetic constants derived from Lineweaver–Burk plots |
Why This Matters
Procurement of laminarihexaose guarantees a defined substrate that saturates the Exg binding site, delivering reproducible kcat/Km values that shorter oligosaccharides cannot provide, making it the minimal informative substrate for β‑glucanase mechanism studies.
- [1] Stubbs, H.J., Brasch, D.J., Emerson, G.W. & Sullivan, P.A. (1999). Hydrolase and transferase activities of the β-1,3-exoglucanase of Candida albicans. European Journal of Biochemistry, 263(3), 866–874. View Source
